molecular formula C23H17FO3 B3992638 1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione

1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione

Cat. No.: B3992638
M. Wt: 360.4 g/mol
InChI Key: LHSFJGLRWCYDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione is a synthetic organic compound that features a fluorophenyl group and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the xanthene moiety: This can be achieved through the condensation of appropriate aromatic aldehydes with phenols under acidic conditions.

    Introduction of the fluorophenyl group: This step might involve the use of fluorobenzene derivatives in a Friedel-Crafts acylation reaction.

    Formation of the butane-1,3-dione backbone: This could be synthesized through aldol condensation reactions followed by reduction and further functional group transformations.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions might yield alcohols or alkanes.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione
  • 1-(4-bromophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione
  • 1-(4-methylphenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione

Comparison

Compared to its analogs, 1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione might exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physical properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO3/c1-14(25)21(23(26)15-10-12-16(24)13-11-15)22-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)22/h2-13,21-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSFJGLRWCYDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione
Reactant of Route 4
1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione
Reactant of Route 6
1-(4-fluorophenyl)-2-(9H-xanthen-9-yl)butane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.